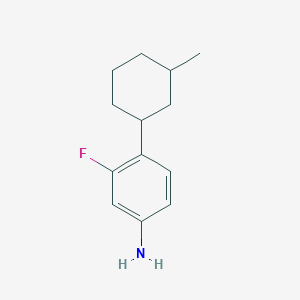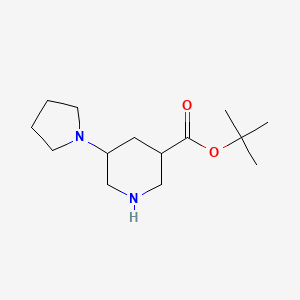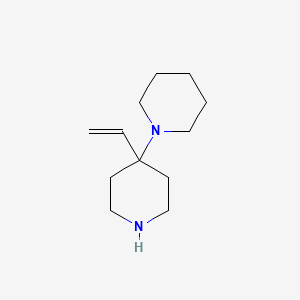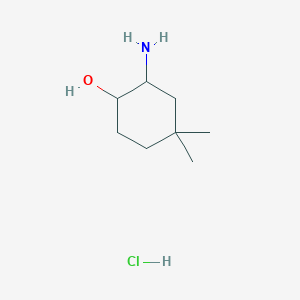![molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-cyclopropylbicyclo[310]hexane is a bicyclic compound characterized by a unique structural motif that includes a cyclopropyl group and a chloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes with good efficiency . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which provides a direct and stereoselective route to bicyclo[3.1.0]hexane skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of photochemistry and catalytic processes are favored due to their efficiency and ability to produce large quantities of the compound with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The strained ring system makes the compound a suitable candidate for cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Its strained ring system and reactivity make it useful in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but exhibit similar reactivity and applications in materials science.
Uniqueness
3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is unique due to its specific combination of a cyclopropyl group and a chloromethyl substituent, which imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H15Cl |
|---|---|
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2 |
InChI-Schlüssel |
YIQFYNFMYFABTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CC3CC3C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

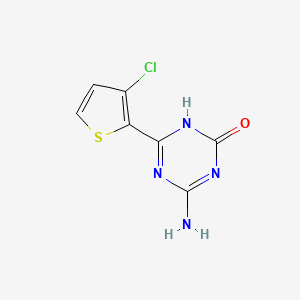
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
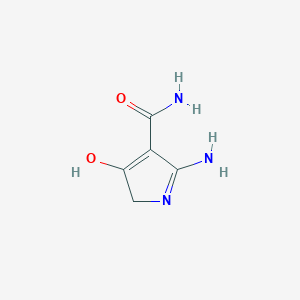
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
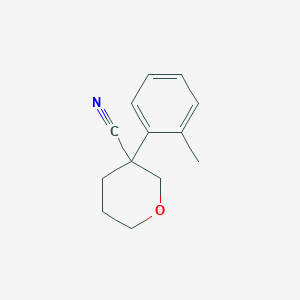
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
